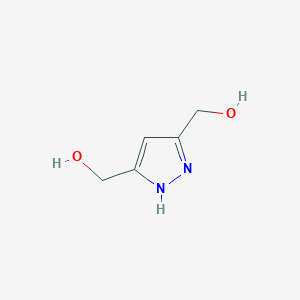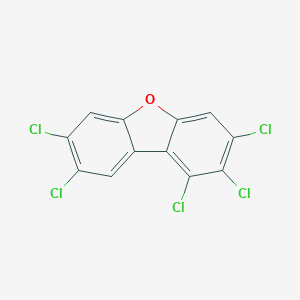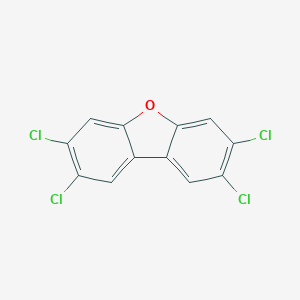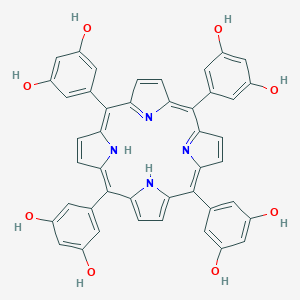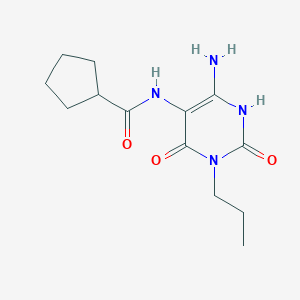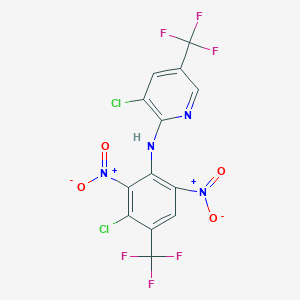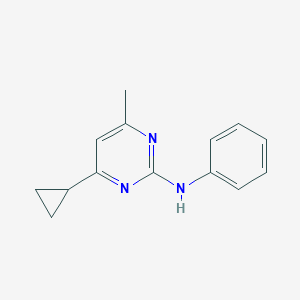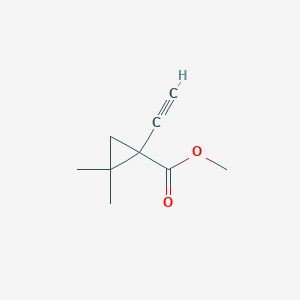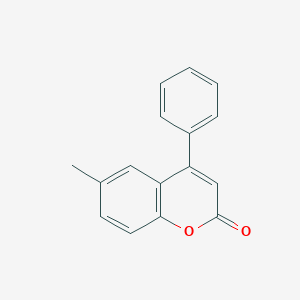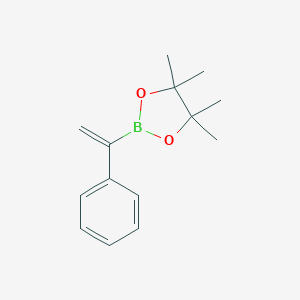
4,4,5,5-四甲基-2-(1-苯基乙烯基)-1,3,2-二氧杂环硼烷
描述
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its boronic ester functional group, which makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
科学研究应用
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
作用机制
Target of Action
The compound 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, also known as 1-Phenylvinylboronic acid, pinacol ester, is an organic intermediate with borate and sulfonamide groups . It is often used in the synthesis of various organic compounds, particularly in Suzuki cross-coupling reactions .
Mode of Action
The boronic acid pinacol ester functional groups in the compound are ideal for Suzuki cross-coupling reactions to extend the size of the structure . These reactions are a type of palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The compound plays a crucial role in the synthesis of various organic compounds, particularly in Suzuki cross-coupling reactions . These reactions are widely used in organic chemistry to create biologically active compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is the formation of new carbon-carbon bonds through Suzuki cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with phenylvinyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester group into a hydroxyl group or other functional groups.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound, while oxidation reactions yield boronic acids .
相似化合物的比较
Similar Compounds
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: This compound also contains boronic ester groups and is used in similar applications, such as Suzuki-Miyaura coupling reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic ester derivative used in organic synthesis and pharmaceutical research.
Uniqueness
What sets 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane apart from similar compounds is its unique structure, which allows for the formation of stable boron-carbon bonds under a variety of reaction conditions. This stability makes it a versatile intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGBWPMWUZSIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452643 | |
| Record name | 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143825-84-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylvinylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane react with carbonyl compounds?
A1: The research paper [] highlights the reactivity of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, which is a type of alkenylboronic ester. It can undergo carbolithiation with tert-butyl lithium to generate α-phenylboryl carbanions. These carbanions can then react with carbonyl compounds through two main pathways:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


